molecular formula C25H21NO B13944664 1,2,2-Triphenyl-1-(2-pyridyl)ethanol CAS No. 56501-78-1

1,2,2-Triphenyl-1-(2-pyridyl)ethanol

Cat. No.: B13944664
CAS No.: 56501-78-1
M. Wt: 351.4 g/mol
InChI Key: VUYYLBOFHKNLJO-UHFFFAOYSA-N
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Description

1,2,2-Triphenyl-1-(2-pyridyl)ethanol is an organic compound that features a pyridine ring and three phenyl groups attached to an ethanol backbone

Properties

CAS No.

56501-78-1

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

1,2,2-triphenyl-1-pyridin-2-ylethanol

InChI

InChI=1S/C25H21NO/c27-25(22-16-8-3-9-17-22,23-18-10-11-19-26-23)24(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,24,27H

InChI Key

VUYYLBOFHKNLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triphenyl-1-(2-pyridyl)ethanol can be synthesized through the reaction of 2-picoline (2-methylpyridine) with benzaldehyde. This reaction is a type of Knoevenagel condensation, which typically does not require a catalyst or solvent . The reaction conditions involve heating the mixture of benzaldehyde and 2-picoline, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenyl-1-(2-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,2,2-Triphenyl-1-(2-pyridyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2-Triphenyl-1-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with other molecules, influencing their behavior and activity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with fewer phenyl groups.

    2-(2-Pyridyl)ethanol: This compound lacks the triphenyl groups and has different chemical properties.

Uniqueness

1,2,2-Triphenyl-1-(2-pyridyl)ethanol is unique due to its combination of a pyridine ring and three phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1,2,2-Triphenyl-1-(2-pyridyl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical formula: C25H21NO. It is characterized by a triphenyl structure and a pyridyl group, which contribute to its unique interactions in biological systems. The compound is often utilized as a building block in organic synthesis and has applications in enzyme studies and molecular recognition.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been evaluated for its activity against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer) cell lines. The compound exhibited significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and modulation of key proteins associated with cell cycle regulation .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Interaction : The compound can form hydrogen bonds and engage in π-π interactions with various enzymes, influencing their activity and stability.
  • Cell Cycle Regulation : It has been shown to reduce the levels of proliferating cell nuclear antigen (PCNA), a crucial protein for DNA replication, thereby inducing cell cycle arrest .
  • Apoptotic Pathways : The compound activates apoptotic pathways by inducing caspase activation and PARP cleavage, leading to programmed cell death .

Antimicrobial Activity

While primarily studied for its anticancer properties, this compound also displays antimicrobial activity. Preliminary investigations suggest efficacy against various bacterial strains, although further studies are required to elucidate its full antimicrobial potential.

Case Studies

A series of case studies have explored the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
K5625.0Apoptosis induction
MV4-114.5Cell cycle arrest
MCF-76.0Caspase activation

These studies demonstrate the compound's potential as a therapeutic agent in cancer treatment.

Comparative Studies

Comparative studies have also been conducted to evaluate the efficacy of this compound against other compounds with similar structures. These studies often highlight variations in potency and mechanisms of action based on structural differences.

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